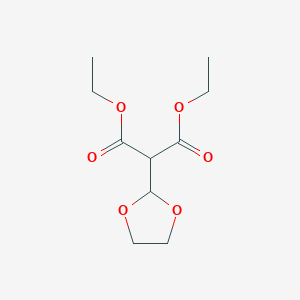
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Nitroimidazole Core: The nitroimidazole core can be synthesized through nitration of imidazole derivatives.
Alkylation: The nitroimidazole core is then alkylated with an appropriate alkylating agent to introduce the ethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for developing antimicrobial and antiprotozoal agents.
Biological Studies: Investigated for its effects on cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Known for its antiprotozoal activity.
Ornidazole: Used in the treatment of infections caused by anaerobic bacteria and protozoa.
Uniqueness
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride may have unique properties such as enhanced potency or selectivity compared to other nitroimidazole derivatives.
Properties
CAS No. |
80479-64-7 |
|---|---|
Molecular Formula |
C8H15ClN4O3 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
1-(ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H14N4O3.ClH/c1-2-9-5-7(13)6-11-4-3-10-8(11)12(14)15;/h3-4,7,9,13H,2,5-6H2,1H3;1H |
InChI Key |
SVMJABAIZNBHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(CN1C=CN=C1[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)


![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

